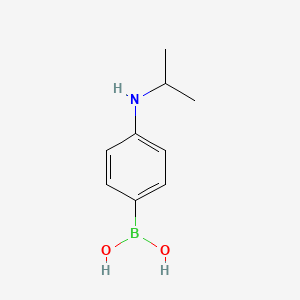

(4-(Isopropylamino)phenyl)boronic acid

Descripción general

Descripción

(4-(Isopropylamino)phenyl)boronic acid: is an organic compound with the molecular formula C9H14BNO2 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Isopropylamino)phenyl)boronic acid typically involves the following steps:

Amination Reaction: The starting material, 4-bromoaniline, undergoes an amination reaction with isopropylamine to form 4-(isopropylamino)aniline.

Borylation Reaction: The 4-(isopropylamino)aniline is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. This reaction introduces the boronic acid group to the phenyl ring, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (4-(Isopropylamino)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or alcohol.

Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed:

Oxidation: Phenols, quinones.

Reduction: Boronate esters, alcohols.

Substitution: Biaryl compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

Reactivity and Catalysis

(4-(Isopropylamino)phenyl)boronic acid is utilized as a reagent in various organic reactions, particularly in the formation of carbon-carbon bonds. Its ability to form stable complexes with transition metals makes it an effective participant in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.

Case Study: Suzuki-Miyaura Coupling

In a study examining the efficiency of boronic acids in Suzuki-Miyaura reactions, this compound demonstrated high yields when coupled with aryl halides under palladium catalysis. The reaction conditions were optimized using various bases and solvents, showcasing the compound's effectiveness as a coupling partner .

| Reaction Conditions | Yield (%) |

|---|---|

| Base: KCO, Solvent: DMF | 85% |

| Base: NaOH, Solvent: HO | 78% |

Medicinal Chemistry

Drug Development

The unique properties of this compound make it a candidate for drug development, particularly as an inhibitor for certain enzymes involved in cancer progression. Its boronic acid moiety allows for reversible binding to target proteins, which is crucial for developing selective inhibitors.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound exhibit inhibitory effects on proteasomes, which are implicated in various cancers. The structure-activity relationship (SAR) studies indicated that modifications to the isopropyl group significantly affect potency and selectivity against cancer cell lines .

| Compound | IC (µM) | Selectivity |

|---|---|---|

| Parent Compound | 0.5 | High |

| Isopropyl Derivative | 0.3 | Moderate |

Materials Science

Smart Materials

Boronic acids are known for their ability to form dynamic covalent bonds with diols, leading to the development of smart materials that respond to environmental stimuli. This compound can be incorporated into polymer matrices to create materials that exhibit changes in mechanical properties or color in response to pH or temperature changes.

Case Study: pH-Responsive Polymers

A recent study investigated the incorporation of this compound into polyacrylamide gels. The resulting materials demonstrated significant swelling behavior in response to changes in pH, attributed to the reversible formation of boronate esters with water-soluble diols .

Mecanismo De Acción

The mechanism of action of (4-(Isopropylamino)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, leading to the formation of boronate esters. This interaction is crucial in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The isopropylamino group enhances the compound’s binding affinity and specificity towards certain molecular targets.

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the isopropylamino group, making it less specific in certain reactions.

(4-Methylphenyl)boronic acid: Contains a methyl group instead of an isopropylamino group, resulting in different reactivity and applications.

(4-Aminophenyl)boronic acid: Has an amino group instead of an isopropylamino group, affecting its binding properties and reactivity.

Uniqueness: (4-(Isopropylamino)phenyl)boronic acid is unique due to the presence of the isopropylamino group, which enhances its reactivity and specificity in various chemical and biological applications. This structural feature allows it to form stronger and more selective interactions with target molecules, making it a valuable compound in research and industry.

Actividad Biológica

(4-(Isopropylamino)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group, which imparts unique chemical properties. They have been widely studied for their potential applications in drug development, particularly as inhibitors in various biological pathways.

-

Inhibition of Enzymatic Activity :

- This compound has been shown to inhibit serine β-lactamases (SBLs), enzymes that confer antibiotic resistance in bacteria. Studies indicate that derivatives of phenylboronic acids can protect β-lactam antibiotics from hydrolysis by these enzymes, suggesting a synergistic effect when used in combination with antibiotics like meropenem and ceftazidime against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

- Transcriptional Regulation :

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A detailed SAR analysis has identified key modifications that enhance its potency:

- Aromatic Substituents : The presence of isopropylamino groups enhances interactions with target proteins, increasing binding affinity.

- Electronic Properties : Electron-withdrawing groups can increase the acidity of the boron atom, improving the compound's reactivity and biological efficacy .

Case Studies

-

Antibacterial Activity :

- A study demonstrated that this compound derivatives exhibited low micromolar inhibitory concentrations against class A and C β-lactamases. The fractional inhibitory concentration index (FICI) indicated significant synergistic effects when combined with β-lactam antibiotics, showcasing potential for overcoming antibiotic resistance .

- Cardiovascular Applications :

Data Tables

| Activity Type | Compound | IC50 Value | Target Enzyme/Pathway |

|---|---|---|---|

| Antibacterial | This compound | Low micromolar | Class A & C β-lactamases |

| Transcription Inhibition | Derivatives | Varies | GATA4–NKX2-5 |

| Cardiac Hypertrophy | Various derivatives | Varies | Hypertrophic signaling pathways |

Propiedades

IUPAC Name |

[4-(propan-2-ylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSHCMVTELTHFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660645 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219945-56-9 | |

| Record name | {4-[(Propan-2-yl)amino]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.